

2-(Bromomethyl)thiazole molecular weight and formula

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Compound of Interest

Compound Name: 2-(Bromomethyl)thiazole

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An In-Depth Technical Guide to **2-(Bromomethyl)thiazole**: Synthesis, Reactivity, and Applications

Introduction

Thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen, serves as a foundational scaffold in medicinal chemistry and materials science.^{[1][2]} Its derivatives are integral to numerous clinically approved drugs and advanced functional materials, owing to the ring's unique electronic properties and diverse reactive sites.^{[2][3]} Among the vast family of thiazole derivatives, **2-(Bromomethyl)thiazole** stands out as a highly versatile and reactive synthetic intermediate. The presence of a bromomethyl group at the C-2 position provides a crucial handle for introducing a wide array of functional groups, making it an invaluable building block for drug development professionals and materials scientists.

This guide provides a comprehensive technical overview of **2-(Bromomethyl)thiazole**, covering its core molecular properties, synthesis, chemical reactivity, and key applications. It is designed for researchers and scientists, offering field-proven insights and detailed experimental protocols to facilitate its effective use in the laboratory.

Core Molecular Properties

2-(Bromomethyl)thiazole is a halogenated heterocyclic compound. Its fundamental properties are summarized below. For research purposes, it is often supplied as a hydrobromide salt, which enhances its stability.

Property	Data	Source(s)
Chemical Name	2-(Bromomethyl)thiazole	J&W PharmLab[4]
Molecular Formula	C ₄ H ₄ BrNS	J&W PharmLab[4]
Molecular Weight	178.05 g/mol	Sigma-Aldrich, J&W PharmLab[4]
CAS Number	131654-56-3	J&W PharmLab[4]
Appearance	Typically a liquid or low-melting solid	N/A
Synonyms	Thiazole, 2-(bromomethyl)-	N/A

Note: The hydrobromide salt (C₄H₅Br₂NS) has a molecular weight of 258.96 g/mol .[5][6]

Synthesis of 2-(Bromomethyl)thiazole

The most common and efficient method for synthesizing **2-(Bromomethyl)thiazole** is through the radical bromination of 2-methylthiazole. This reaction selectively functionalizes the methyl group, leaving the aromatic thiazole ring intact. The standard protocol involves using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism:

- Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to form free radicals.
- Propagation:
 - The initiator radical abstracts a hydrogen atom from NBS to generate a bromine radical.
 - The bromine radical abstracts a hydrogen atom from the methyl group of 2-methylthiazole, forming a stable thiazol-2-ylmethyl radical. The stability is enhanced by resonance with the thiazole ring.

- This radical reacts with a molecule of NBS to yield the desired product, **2-(Bromomethyl)thiazole**, and a succinimidyl radical, which continues the chain reaction.
- Termination: The reaction terminates when two radicals combine.

Experimental Protocol: Radical Bromination of 2-Methylthiazole

Materials:

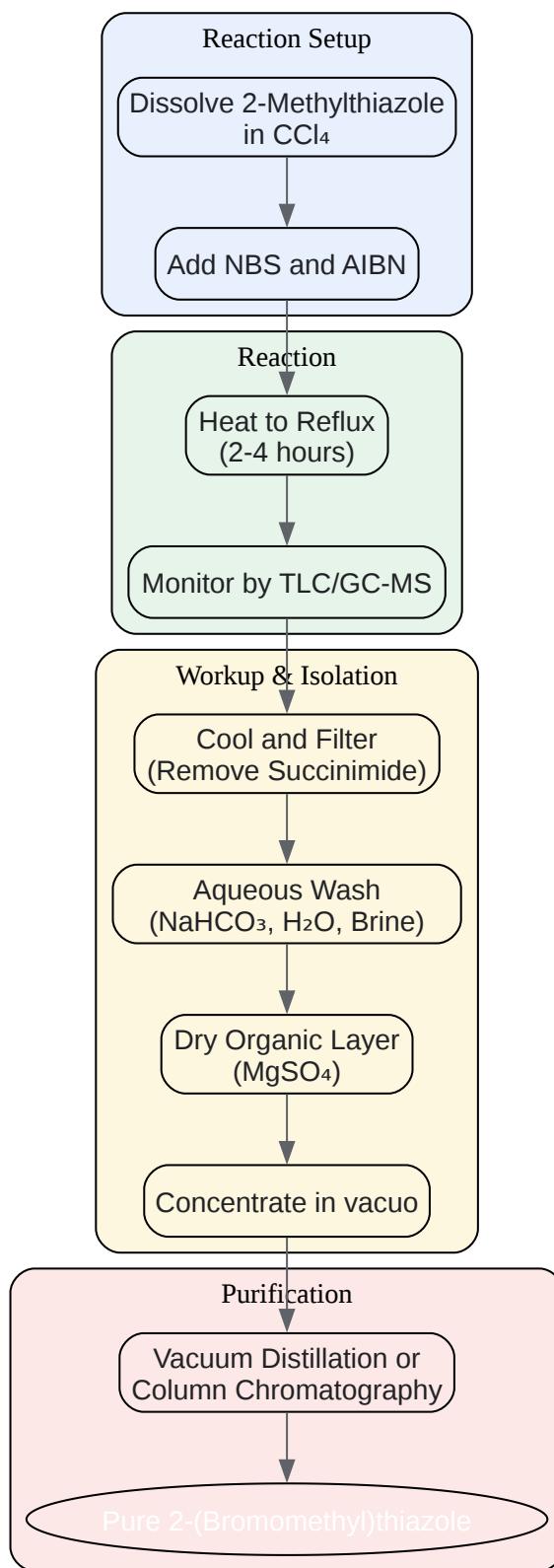
- 2-Methylthiazole
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl_4) or other suitable non-polar solvent
- Saturated sodium bicarbonate solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Rotary evaporator
- Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

- Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylthiazole (1 equivalent) in CCl_4 .
- Reagent Addition: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (approx. 0.05 equivalents) to the solution.

- Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the formation of succinimide, which precipitates as a white solid.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the succinimide precipitate.
 - Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine in a separatory funnel.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
- Purification:
 - Filter off the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure **2-(Bromomethyl)thiazole**.

Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **2-(Bromomethyl)thiazole**.

Chemical Reactivity and Applications

The synthetic utility of **2-(Bromomethyl)thiazole** is dominated by the reactivity of its bromomethyl group.^[7] The carbon-bromine bond is polarized, and the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. This reactivity is analogous to that of a benzylic halide, as the thiazole ring can stabilize an adjacent positive charge, allowing for both SN1 and SN2 reaction pathways.^[7]

Nucleophilic Substitution Reactions

2-(Bromomethyl)thiazole readily reacts with a wide range of nucleophiles, enabling the construction of more complex molecular architectures.^[7] This makes it a cornerstone intermediate for creating libraries of compounds in drug discovery.

- With Amines: Forms 2-(aminomethyl)thiazole derivatives.
- With Thiols: Yields 2-(thiomethyl)thiazole derivatives.
- With Alcohols/Phenols: Produces 2-(alkoxymethyl)thiazole ethers.
- With Carbanions: Creates new carbon-carbon bonds.

These reactions have been instrumental in synthesizing compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
^{[2][8]}

Application Workflow: Synthesis of a Thiazole-based Amine

This protocol describes a general procedure for the N-alkylation of a primary or secondary amine using **2-(Bromomethyl)thiazole**.

Materials:

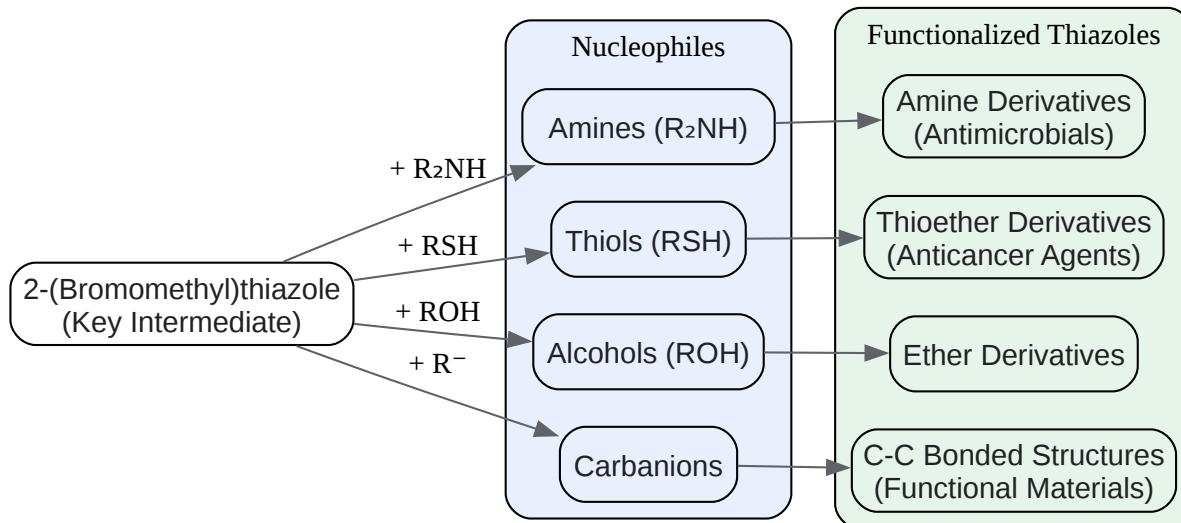
- **2-(Bromomethyl)thiazole**
- Primary or secondary amine (1 equivalent)

- A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 1.5 equivalents)
- A polar aprotic solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))
- Standard laboratory glassware

Procedure:

- Setup: Dissolve the amine (1 equivalent) and the base (1.5 equivalents) in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Slowly add a solution of **2-(Bromomethyl)thiazole** (1.1 equivalents) in the same solvent to the flask at room temperature.
- Reaction: Stir the mixture at room temperature for 6-12 hours or until the starting material is consumed, as monitored by TLC. Gentle heating may be required for less reactive amines.
- Workup:
 - Quench the reaction with water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).
 - Wash the combined organic extracts with water and brine.
 - Dry the organic layer over anhydrous Na_2SO_4 .
- Purification: Concentrate the solution and purify the crude product by column chromatography to obtain the desired N-alkylated product.

Role as a Synthetic Intermediate



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Caption: Reactivity of **2-(Bromomethyl)thiazole** with various nucleophiles.

Spectroscopic Characterization

Accurate characterization of **2-(Bromomethyl)thiazole** is crucial for confirming its identity and purity. Below are the expected spectroscopic data based on its structure and analysis of similar compounds.[\[7\]](#)[\[9\]](#)[\[10\]](#)

Technique	Expected Data
¹ H NMR	δ ~7.8-8.0 ppm (d, 1H, thiazole H5), δ ~7.4-7.6 ppm (d, 1H, thiazole H4), δ ~4.8-5.0 ppm (s, 2H, -CH ₂ Br)
¹³ C NMR	δ ~168-170 ppm (Thiazole C2), δ ~144-146 ppm (Thiazole C4), δ ~122-124 ppm (Thiazole C5), δ ~30-33 ppm (-CH ₂ Br)[7]
IR (Infrared)	~3100 cm ⁻¹ (C-H stretch, aromatic), ~1500-1450 cm ⁻¹ (C=N, C=C stretch, thiazole ring), ~1250 cm ⁻¹ (C-Br stretch)
MS (EI)	M ⁺ peak at m/z 177/179 (due to ⁷⁹ Br/ ⁸¹ Br isotopes), fragmentation peak at m/z 98 (M - Br, thiazol-2-ylmethyl cation)

Protocol: General Spectroscopic Analysis

- NMR Spectroscopy: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[9]
- IR Spectroscopy: Obtain the spectrum using an ATR-FTIR spectrometer by placing a small drop of the neat liquid sample directly on the crystal.[9]
- Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into a mass spectrometer using an Electron Ionization (EI) source at 70 eV.[9]

Handling, Storage, and Safety

As a reactive alkylating agent, **2-(Bromomethyl)thiazole** must be handled with appropriate caution. The following guidelines are based on safety data for structurally related brominated and thiazole-based compounds.[11][12][13][14]

Aspect	Guideline
Hazards	Causes skin irritation and serious eye damage. [12][14] May cause respiratory irritation.[14] Harmful if swallowed.
PPE	Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11] Handle in a well-ventilated fume hood.[12][13]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area.[11][13] Keep away from incompatible materials such as strong oxidizing agents and bases.[13] Refrigeration (2-8°C) is often recommended for long-term stability.[6][11]
First Aid	Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11][12] Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][12] Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[11] Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
Disposal	Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[11][14]

Conclusion

2-(Bromomethyl)thiazole is a synthetically powerful and versatile building block. Its well-defined reactivity, centered on the bromomethyl group, provides a reliable entry point for the elaboration of the thiazole scaffold. This enables the synthesis of novel compounds with

significant potential in drug discovery and materials science. By understanding its properties, synthesis, and handling requirements, researchers can effectively leverage this intermediate to advance their scientific objectives.

References

- Angene Chemical. (2025). Safety Data Sheet - Ethyl **2-(Bromomethyl)Thiazole-5-Carboxylate**.
- Thor GmbH. (2019). Safety data sheet.
- Anax Laboratories. (n.d.). 1263378-94-4 | **2-(Bromomethyl)thiazole** hydrobromide.
- National Center for Biotechnology Information. (n.d.). 2-(bromomethyl)-4,4-dimethyl-5H-1,3-thiazole. PubChem Compound Database.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 4-Bromo-**2-(bromomethyl)thiazole**.
- Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. *Molecules*, 24(9), 1792.
- Boland, J. S., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. *The Journal of Organic Chemistry*, 82(11), 5947–5951.
- ResearchGate. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF.
- Aitken, K. M., et al. (2015). The X-ray Structures of 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. *Journal of Chemical Crystallography*, 45, 477-483.
- Smith, R. M., et al. (2023). Spectroscopy Data for Undergraduate Teaching. *Journal of Chemical Education*.
- Soleymani, R., et al. (2012). Synthesis, NMR, Vibrational and Mass Spectroscopy with DFT/HF Studies of 4-(4-Bromophenyl)-2-Mercaptothiazole Structure. *Oriental Journal of Chemistry*, 28(2), 627-638.
- McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- In-review. (2024). A review on thiazole based compounds & it's pharmacological activities.
- ResearchGate. (n.d.). Application and synthesis of thiazole ring in clinically approved drugs.
- Kumar, R., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. *ACS Omega*, 8(44), 41297–41321.

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Sources

- 1. A review on thiazole based compounds andamp; it's pharmacological activities [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. jwpharmlab.com [jwpharmlab.com]
- 5. anaxlab.com [anaxlab.com]
- 6. 1263378-94-4|2-(Bromomethyl)thiazole hydrobromide|BLD Pharm [bldpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. angenechemical.com [angenechemical.com]
- 12. leap.epa.ie [leap.epa.ie]
- 13. fishersci.com [fishersci.com]
- 14. aksci.com [aksci.com]
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